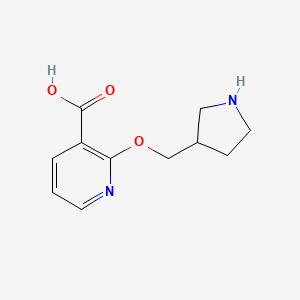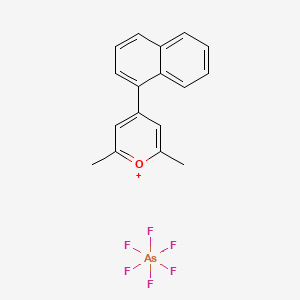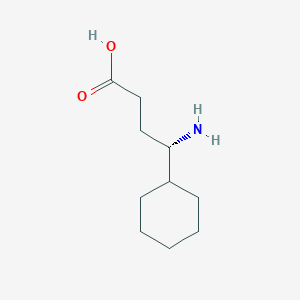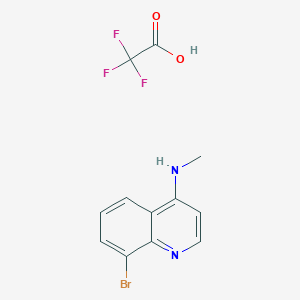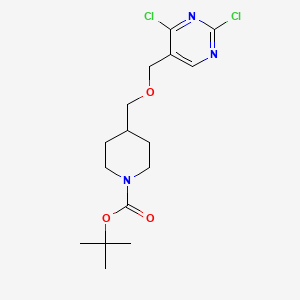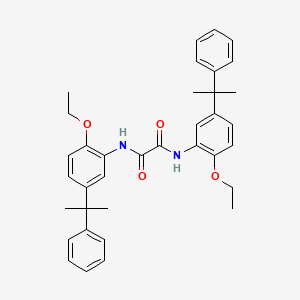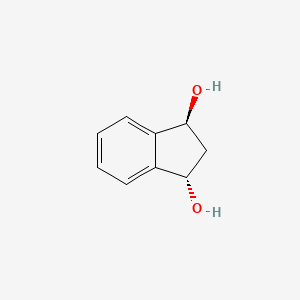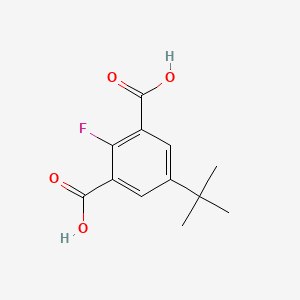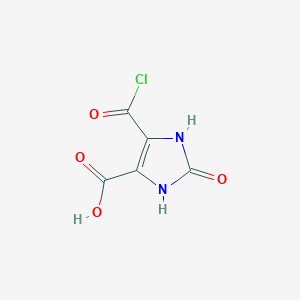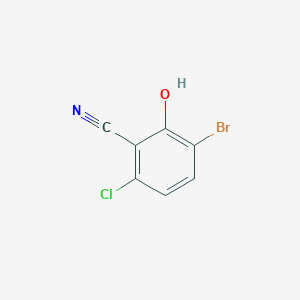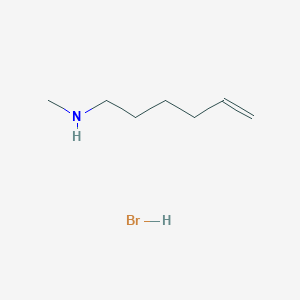
N-Methylhex-5-en-1-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylhex-5-en-1-amine hydrobromide is a chemical compound with the molecular formula C7H15N·HBr. It is a derivative of N-Methylhex-5-en-1-amine, which is an amine compound composed of nitrogen, carbon, and hydrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhex-5-en-1-amine hydrobromide typically involves the reaction of N-Methylhex-5-en-1-amine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrobromide salt. The general reaction can be represented as follows: [ \text{N-Methylhex-5-en-1-amine} + \text{HBr} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylhex-5-en-1-amine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylhex-5-en-1-amine oxide, while reduction may produce simpler amine derivatives .
Applications De Recherche Scientifique
N-Methylhex-5-en-1-amine hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various compounds and is used in polymer synthesis.
Biology: The compound is used in biochemical studies and as a reagent in molecular biology experiments.
Industry: This compound is used as a catalyst in various industrial processes.
Mécanisme D'action
The precise mechanism of action for N-Methylhex-5-en-1-amine hydrobromide is not fully elucidated. it is believed to act as a proton donor, engaging in reactions with other molecules to form novel compounds. The compound may also serve as a catalyst, facilitating the formation of new compounds in specific reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylhex-5-en-1-amine hydrochloride: Similar in structure but with a hydrochloride salt instead of hydrobromide.
N-Methylhex-5-en-1-amine: The base compound without the hydrobromide salt.
Uniqueness
N-Methylhex-5-en-1-amine hydrobromide is unique due to its specific reactivity and applications. The hydrobromide salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications compared to its hydrochloride counterpart .
Propriétés
Formule moléculaire |
C7H16BrN |
|---|---|
Poids moléculaire |
194.11 g/mol |
Nom IUPAC |
N-methylhex-5-en-1-amine;hydrobromide |
InChI |
InChI=1S/C7H15N.BrH/c1-3-4-5-6-7-8-2;/h3,8H,1,4-7H2,2H3;1H |
Clé InChI |
IASDZIUYFWSYBB-UHFFFAOYSA-N |
SMILES canonique |
CNCCCCC=C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
![7-(((3-Fluorobenzyl)oxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B12833597.png)
